6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, etc .Scientific Research Applications
Structure and Molecular Interactions
Research on similar triazine derivatives has led to insights into their structure and molecular interactions. For instance, the neutron diffraction study of cycloguanil hydrochloride, a compound with a triazine ring, reveals the planarity of the triazine ring and its perpendicular relation to the chlorophenyl ring. This study emphasizes the importance of hydrogen bonding in forming cyclic dimers and the protonation at specific nitrogen atoms, offering a fundamental understanding of molecular interactions in triazines (Schwalbe, Williams, & Koetzle, 1989).
Environmental Impact and Degradation
The environmental fate and dissipation kinetics of soil-applied herbicides, including triazine derivatives, have been studied to understand their behavior in different climatic and soil conditions. These studies provide valuable information for assessing the environmental impact of triazine compounds and their potential for accumulation or degradation in the environment (Baer & Calvet, 1999).
Halogenation and Chemical Reactions
The halogenation of 1,2,3-triazines under mild conditions demonstrates the chemical reactivity of triazine derivatives, which is essential for creating a variety of chemically modified molecules for further applications in scientific research (Kaihoh et al., 1986).
Supramolecular Chemistry and Complexation
Studies on the microwave-assisted synthesis of pyrazolyl bistriazines underline the potential of triazine derivatives in supramolecular chemistry, highlighting their ability to form hydrogen bonds and complex with metals. These properties are useful for constructing supramolecular polymers with specific fluorescence characteristics (Moral et al., 2010).
Electrochemical Studies
The electrochemical reduction of terbuthylazine, a chloro-s-triazine herbicide, under acidic conditions provides insights into the reduction pathways of triazine derivatives. This research contributes to understanding the chemical stability and potential environmental degradation processes of triazine compounds (Brown, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(chloromethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-7-3-4-9(8(2)5-7)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWSLWCTHBFCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663090 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
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